N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing the benzothiazole nucleus have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the coupling of benzothiazole derivatives with appropriate sulfonyl and amide groups. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit certain enzymes and proteins involved in microbial growth and cancer cell proliferation . The compound may also interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
2-Aminobenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole sulfonamides: These compounds have been studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of benzothiazole, sulfonyl, and amide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-benzylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c20-16(19-17-18-14-8-4-5-9-15(14)23-17)10-11-24(21,22)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPXAVXKPOPWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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